molecular formula C14H14O5 B3217033 ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 117382-66-8

ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B3217033
CAS RN: 117382-66-8
M. Wt: 262.26 g/mol
InChI Key: GYFFMLZIXZDBEB-UHFFFAOYSA-N
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Description

Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is a compound that has been synthesized by Knoevenagel condensation reaction . It belongs to the class of organic compounds known as 7-hydroxycoumarins . The molecular formula of this compound is C14H14O5 .


Synthesis Analysis

The synthesis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate involves a Knoevenagel condensation reaction . The product obtained was characterized by IR, 1H NMR, MS spectral analysis .


Molecular Structure Analysis

The crystal and molecular structure of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate was determined by single crystal X-ray diffraction studies . The compound crystallizes in the monoclinic crystal system, in P21/n space group with unit cell parameters a = 7.5355 (6) Å, b = 17.9307 (14) Å , c = 9.9423 (8) Å, β = 100.974 (3)º, Z = 4, V = 1318.81 (18) Å3 . The structure exhibits an intermolecular hydrogen bond of the type C-H…O .


Chemical Reactions Analysis

The title compound ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate has been synthesized by Knoevenagel condensation reaction . The product obtained was characterized by IR, 1H NMR, MS spectral analysis .


Physical And Chemical Properties Analysis

The molecular formula of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is C14H14O5 . The molecular weight is 262.26 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Anticorrosive Properties

Ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates exhibit significant anticorrosive properties. Research by Shcherbakov et al. (2014) revealed that alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates derived from this compound are effective in inhibiting hydrochloric acid corrosion of mild steel at low concentrations (Shcherbakov et al., 2014).

Medicinal Chemistry and Cancer Therapy

In the field of medicinal chemistry, ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate derivatives have shown potential in overcoming drug resistance in cancer cells. Das et al. (2009) found that certain analogues of this compound, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, mitigate drug resistance and synergize with various cancer therapies in leukemia cells (Das et al., 2009).

Synthesis and Characterization

Boominathan et al. (2011) reported an efficient synthesis of densely functionalized 4H-chromene derivatives, starting with compounds including ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate. These derivatives have medicinal promise, underscoring the compound's role in creating novel chemical entities (Boominathan et al., 2011).

Photoluminescence Studies

Ethyl coumarin-3-carboxylate derivatives, such as ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, have been synthesized and characterized for their photoluminescent properties. Song et al. (2014) showed that these compounds exhibit strong blue-violet emission under ultraviolet light, indicating potential applications in materials science (Song et al., 2014).

Antibacterial Activities

Research by Hassan (2014) on ethyl 2-oxo-2H-chromene-3-carboxylate complexes revealed significant antibacterial activity. These complexes, particularly the Lanthanum complex, were effective against various human pathogenic bacteria, indicating potential for developing new antibacterial agents (Hassan, 2014).

Structural and Molecular Studies

Gomes et al. (2019) conducted structural and computational studies on ethyl R-2-oxo-2H-chromene-3-carboxylate derivatives, providing insights into molecular conformations and interactions. This research enhances the understanding of the compound's properties, crucial for various applications in chemistry and biology (Gomes et al., 2019).

properties

IUPAC Name

ethyl 8-ethoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-17-11-7-5-6-9-8-10(13(15)18-4-2)14(16)19-12(9)11/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFFMLZIXZDBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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